7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines a brominated isoquinoline structure with a piperidine ring and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps The initial step often includes the bromination of isoquinoline to introduce the bromine atom at the 7th positionThe final step involves the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted isoquinolines .
Scientific Research Applications
7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The bromine atom and piperidine ring are likely involved in binding to enzymes or receptors, while the trifluoroacetic acid moiety may enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated isoquinolines and piperidine derivatives. Examples are:
- 7-Bromoisoquinoline
- 6-Piperidinylisoquinoline
- Trifluoroacetic acid derivatives
Uniqueness
What sets 7-Bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid apart is the combination of these three functional groups in a single molecule.
Properties
CAS No. |
918490-38-7 |
---|---|
Molecular Formula |
C16H16BrF3N2O3 |
Molecular Weight |
421.21 g/mol |
IUPAC Name |
7-bromo-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15BrN2O.C2HF3O2/c15-13-7-11-9-17-4-1-10(11)8-14(13)18-12-2-5-16-6-3-12;3-2(4,5)1(6)7/h1,4,7-9,12,16H,2-3,5-6H2;(H,6,7) |
InChI Key |
XXQQDDJBESZBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C3C=NC=CC3=C2)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.